3,4-Dihydro-2H-1-benzothiopyran-4,8-diol CAS number and chemical properties
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol CAS number and chemical properties
An In-Depth Technical Guide to 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol and Its Analogs for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, a molecule of interest within medicinal chemistry and drug development. Recognizing the limited availability of direct public data on this specific diol, this guide will also draw upon the well-documented chemistry and biological activities of its closely related mono-hydroxy analogs and the broader class of benzothiopyrans to provide a thorough and practical resource for researchers.
Introduction and Structural Elucidation
The 3,4-dihydro-2H-1-benzothiopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of hydroxyl groups to this scaffold, as in the case of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, significantly influences its physicochemical properties and potential biological interactions. While specific data for the diol is scarce, we can infer its characteristics from its constituent parts and related documented analogs.
The core structure consists of a benzene ring fused to a thiopyran ring, with hydroxyl groups at the 4 and 8 positions. The presence of these functional groups, a thioether, and a chiral center at the 4-position (in the case of the 4-ol), suggests a molecule with potential for diverse chemical modifications and specific biological targeting.
CAS Numbers and Key Chemical Properties of Related Analogs
| Property | 3,4-Dihydro-2H-1-benzothiopyran-8-ol | (4R)-3,4-Dihydro-2H-1-benzothiopyran-4-ol |
| CAS Number | 30073-50-8[1][2][3] | 120466-74-2[4] |
| Molecular Formula | C₉H₁₀OS[1][2] | C₉H₁₀OS |
| Molecular Weight | 166.24 g/mol [2][3][5] | Not specified |
| IUPAC Name | 3,4-dihydro-2H-thiochromen-8-ol[1] | (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol[4] |
| Synonyms | 3,4-Dihydro-2H-1-benzothiopyran-8-ol | Not specified |
| LogP (Partition Coefficient) | 2.50[3] | Not specified |
| Hydrogen Bond Donors | 1[3] | Not specified |
| Hydrogen Bond Acceptors | 2[3] | Not specified |
| Polar Surface Area | 45.5 Ų[3] | Not specified |
Based on the properties of the mono-hydroxy analogs, the diol would be expected to have a molecular formula of C₉H₁₀O₂S and a molecular weight of approximately 182.24 g/mol . The addition of a second hydroxyl group would increase its polarity, likely resulting in a lower LogP value and a larger polar surface area.
Synthesis Strategies and Methodologies
The synthesis of 3,4-dihydro-2H-1-benzothiopyrans often involves the cyclization of appropriate precursors. While a specific protocol for the 4,8-diol is not published, a general approach can be extrapolated from known syntheses of related benzopyrans and benzothiopyrans.[6]
A plausible synthetic route could involve the electrophilic cyclization of a substituted propargylic aryl ether.[6] The choice of a starting material with hydroxyl groups or protected hydroxyl groups at the desired positions on the aromatic ring would be crucial.
Hypothetical Experimental Protocol for a Benzothiopyranol Synthesis
This protocol is a generalized representation based on established chemical principles for the synthesis of similar heterocyclic compounds.
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Preparation of the Precursor : The synthesis would likely begin with a commercially available substituted thiophenol. Protection of the thiol and phenol groups may be necessary to prevent unwanted side reactions.
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Introduction of the Side Chain : The protected thiophenol would then be reacted with a suitable three-carbon electrophile to introduce the side chain that will form the pyran ring.
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Cyclization : The key step is the intramolecular cyclization. This can be achieved under various conditions, often catalyzed by an acid or a transition metal.
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Deprotection and Modification : Finally, any protecting groups would be removed to yield the desired diol. Further modifications to the scaffold can be performed at this stage.
Caption: A potential synthetic workflow for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol.
Potential Biological Activity and Applications in Drug Development
The benzopyran and benzothiopyran scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active molecules.
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Anticancer Properties : Benzopyran-4-one derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[7] The incorporation of the isoxazole moiety into the benzopyran-4-one skeleton has yielded compounds with notable anticancer effects.[7]
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Leukotriene Antagonism : Certain 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have been identified as potent leukotriene antagonists, suggesting their potential in treating inflammatory conditions such as asthma.[8]
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Sigma Receptor Ligands : Spiro-derivatives of 3,4-dihydro-2H-1-benzothiopyran have been synthesized and shown to be potent and selective sigma1 receptor ligands, indicating potential applications in neurological disorders.[9]
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Antimicrobial and Antifungal Activity : Various derivatives of 2H-benzopyrans have demonstrated efficacy in treating microbial infections and have shown potent antifungal activity.[6]
The 4,8-diol derivative, with its specific stereochemistry and hydrogen bonding capabilities, could exhibit unique interactions with biological targets, making it a compound of interest for further investigation in these and other therapeutic areas.
Caption: Biological activities associated with the benzothiopyran core structure.
Conclusion and Future Directions
While direct experimental data on 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is limited, this guide provides a comprehensive overview based on the known chemistry and biology of its close analogs and the parent benzothiopyran scaffold. The structural features of the diol suggest it is a promising candidate for further investigation in medicinal chemistry. Future research should focus on developing a reliable synthetic route to this specific diol, followed by a thorough evaluation of its physicochemical properties and a broad screening for biological activity. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
References
-
PubChem. 3,4-dihydro-2H-1-benzothiopyran-8-ol. National Center for Biotechnology Information. [Link]
-
NextSDS. (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol — Chemical Substance Information. [Link]
-
GSRS. 3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-8-OL. [Link]
-
Genie. 3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-8-OL - cosmetic ingredient. [Link]
-
NextSDS. 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid — Chemical Substance Information. [Link]
-
PubChem. 3,4-Dihydro-2H-1-benzopyran-6,8-diol. National Center for Biotechnology Information. [Link]
-
Inxight Drugs. 3,4-Dihydro-2H-1-benzothiopyran-8-ol. [Link]
-
EPA. 3,4-Dihydro-2H-1-benzothiopyran-8-ol - Chemical Activity Summary. [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
RASĀYAN J. Chem. ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. [Link]
-
ResearchGate. Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. [Link]
-
Royal Society of Chemistry. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. [Link]
-
PubMed. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. [Link]
-
PubMed. 1'-Benzyl-3,4-dihydrospiro[2H-1- benzothiopyran-2,4'-piperidine] (spipethiane), a potent and highly selective sigma1 ligand. [Link]
-
PMC. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. [Link]
-
PMC. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. [Link]
-
VTechWorks. PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
Sources
- 1. 3,4-dihydro-2H-1-benzothiopyran-8-ol | C9H10OS | CID 121617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. madebygenie.com [madebygenie.com]
- 4. nextsds.com [nextsds.com]
- 5. 3,4-Dihydro-2H-1-benzothiopyran-8-ol [drugs.ncats.io]
- 6. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1'-Benzyl-3,4-dihydrospiro[2H-1- benzothiopyran-2,4'-piperidine] (spipethiane), a potent and highly selective sigma1 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
